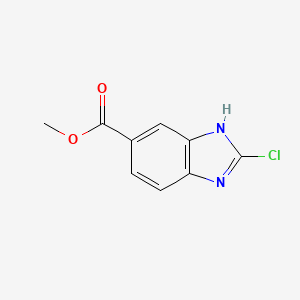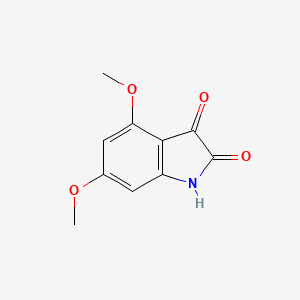
Raffinose undecaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raffinose undecaacetate is a derivative of raffinose, a trisaccharide composed of galactose, glucose, and fructose. The compound is formed by the acetylation of all hydroxyl groups in raffinose, resulting in a molecule with the chemical formula C40H54O27 . This acetylation significantly alters the physical and chemical properties of the original sugar, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Raffinose undecaacetate can be synthesized by acetylating raffinose using acetic anhydride in the presence of a catalyst such as dimethylaminopyridine (DMAP). The reaction typically occurs in a solvent like dry pyridine under an inert atmosphere (e.g., nitrogen) to prevent moisture from interfering with the reaction . The general reaction conditions are as follows:
Raffinose pentahydrate: 2 g (3.4 mmol)
Acetic anhydride: 6 ml (63.5 mmol)
DMAP: 41 mg (0.3 mmol)
Solvent: Dry pyridine (20 ml)
Atmosphere: Inert (nitrogen)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
Raffinose undecaacetate primarily undergoes substitution reactions due to the presence of multiple acetyl groups. These reactions can include:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the original hydroxyl groups of raffinose.
Transesterification: The acetyl groups can be exchanged with other ester groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base solutions.
Transesterification: Requires alcohols and a catalyst, such as an acid or base.
Major Products
Hydrolysis: Yields raffinose and acetic acid.
Transesterification: Produces various esters depending on the alcohol used.
Scientific Research Applications
Raffinose undecaacetate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of raffinose undecaacetate involves its interaction with various molecular targets and pathways. The acetyl groups can influence the compound’s solubility, stability, and reactivity, making it useful in different applications. For example, in biological systems, the acetyl groups can affect the compound’s interaction with enzymes and other proteins, potentially altering metabolic pathways .
Comparison with Similar Compounds
Raffinose undecaacetate can be compared with other acetylated sugars and oligosaccharides:
Sucrose octaacetate: Another acetylated sugar with similar properties but fewer acetyl groups.
Stachyose tetraacetate: A related compound with a different sugar backbone and fewer acetyl groups.
Galactose pentaacetate: A simpler acetylated sugar with only one sugar unit.
These compounds share some chemical properties with this compound but differ in their specific applications and reactivity due to variations in their structures and the number of acetyl groups .
Properties
CAS No. |
6424-12-0 |
|---|---|
Molecular Formula |
C40H54O27 |
Molecular Weight |
966.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C40H54O27/c1-16(41)52-12-27-30(56-19(4)44)33(59-22(7)47)35(61-24(9)49)38(64-27)54-13-28-31(57-20(5)45)34(60-23(8)48)36(62-25(10)50)39(65-28)67-40(15-55-18(3)43)37(63-26(11)51)32(58-21(6)46)29(66-40)14-53-17(2)42/h27-39H,12-15H2,1-11H3/t27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38?,39?,40+/m1/s1 |
InChI Key |
YFYHLVDRBNRNPU-PWIBTGTPSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence that Raffinose Undecaacetate taste perception is genetically influenced?
A1: Research using congenic mouse strains, specifically a congenic quartet comprising SWR/J, B6.SW, C57BL/6J, and SW.B6 mice, has demonstrated that the Soa locus plays a significant role in the avoidance behavior towards this compound. [] This suggests a genetic basis for the perception and response to this specific bitter compound. The study showed that strains with the Soa taster allele exhibited greater avoidance of this compound compared to strains with the Soa non-taster allele. []
Q2: Are there other bitter compounds whose taste perception is influenced by the Soa locus?
A2: Yes, research indicates that the Soa locus influences the avoidance behavior not only for this compound but also for other bitter compounds such as Sucrose Octaacetate, Glucose Pentaacetate, and Brucine. [] This suggests a broader influence of the Soa locus on the perception of a subset of bitter substances. Interestingly, the study also found that the Soa locus did not influence the avoidance of acetic acid, highlighting its specificity for certain bitter compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)



![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)





![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)

